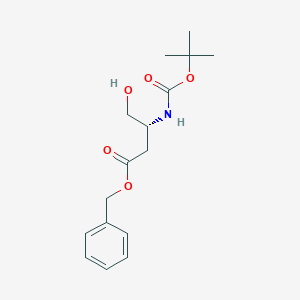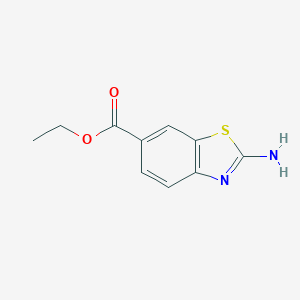
6-(Tert-butyl)naphthalen-2-ol
概要
説明
6-(Tert-butyl)naphthalen-2-ol, also known as TBNO, is a synthetic chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon commonly found in coal tar and petroleum. TBNO has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用機序
The mechanism of action of 6-(Tert-butyl)naphthalen-2-ol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of various signaling pathways. 6-(Tert-butyl)naphthalen-2-ol has been shown to reduce oxidative stress and inflammation in vitro and in vivo, and it has been suggested that these effects are mediated by the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) and the suppression of nuclear factor-kappa B (NF-κB) signaling.
Biochemical and physiological effects:
6-(Tert-butyl)naphthalen-2-ol has been shown to have several biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as effects on the immune system. 6-(Tert-butyl)naphthalen-2-ol has been shown to reduce oxidative stress and inflammation in vitro and in vivo, and it has been suggested that these effects are mediated by the activation of Nrf2 and the suppression of NF-κB signaling. 6-(Tert-butyl)naphthalen-2-ol has also been shown to modulate the immune response by regulating the production of cytokines and chemokines.
実験室実験の利点と制限
6-(Tert-butyl)naphthalen-2-ol has several advantages for lab experiments, including its high yield and purity, its stability, and its potential applications in various fields. However, 6-(Tert-butyl)naphthalen-2-ol also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
将来の方向性
There are several future directions for 6-(Tert-butyl)naphthalen-2-ol research, including the development of new synthesis methods, the investigation of its potential applications in various fields, and the exploration of its mechanism of action and potential therapeutic uses. Some potential areas of research include the use of 6-(Tert-butyl)naphthalen-2-ol as a stabilizer for polymers, the investigation of its effects on the immune system, and the development of 6-(Tert-butyl)naphthalen-2-ol-based drugs for the treatment of oxidative stress and inflammation-related diseases.
Conclusion:
In conclusion, 6-(Tert-butyl)naphthalen-2-ol is a synthetic chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. 6-(Tert-butyl)naphthalen-2-ol can be synthesized through several methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. 6-(Tert-butyl)naphthalen-2-ol has several advantages for lab experiments, but it also has some limitations that need to be addressed. There are several future directions for 6-(Tert-butyl)naphthalen-2-ol research, and further studies are needed to fully understand its potential applications and therapeutic uses.
科学的研究の応用
6-(Tert-butyl)naphthalen-2-ol has been studied for its potential applications in various fields, including chemistry, biology, and material science. In chemistry, 6-(Tert-butyl)naphthalen-2-ol has been used as a ligand in metal-catalyzed reactions and as a precursor for the synthesis of other compounds. In biology, 6-(Tert-butyl)naphthalen-2-ol has been studied for its potential as an antioxidant and anti-inflammatory agent, as well as its effects on the immune system. In material science, 6-(Tert-butyl)naphthalen-2-ol has been used as a stabilizer for polymers and as a component in liquid crystals.
特性
CAS番号 |
1081-32-9 |
|---|---|
製品名 |
6-(Tert-butyl)naphthalen-2-ol |
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC名 |
6-tert-butylnaphthalen-2-ol |
InChI |
InChI=1S/C14H16O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h4-9,15H,1-3H3 |
InChIキー |
AGGQWKSLBYWQFS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

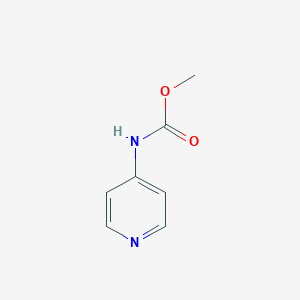
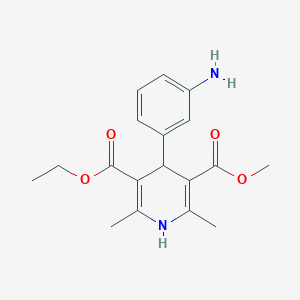
![Tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B183946.png)
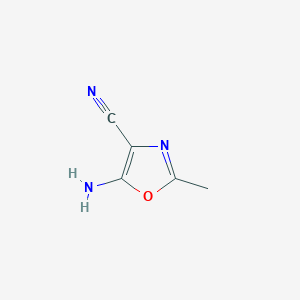
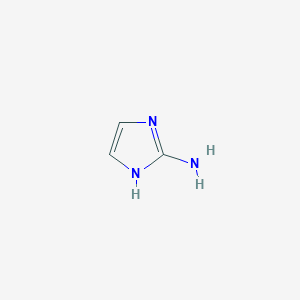
![4-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B183952.png)
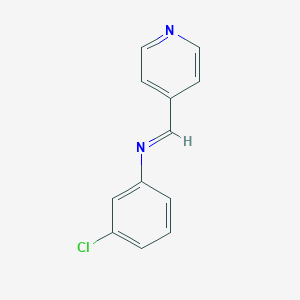

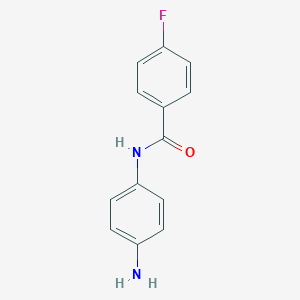
![3,3-Dimethyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B183959.png)


